6,6-Dibromopenicillanic acid
6,6-Dibromopenicillanic acid
Brand Name:
Vulcanchem
CAS No.:
24158-88-1
VCID:
VC21113131
InChI:
InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1
SMILES:
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C
Molecular Formula:
C8H9Br2NO3S
Molecular Weight:
359.04 g/mol
6,6-Dibromopenicillanic acid
CAS No.: 24158-88-1
Cat. No.: VC21113131
Molecular Formula: C8H9Br2NO3S
Molecular Weight: 359.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24158-88-1 |
|---|---|
| Molecular Formula | C8H9Br2NO3S |
| Molecular Weight | 359.04 g/mol |
| IUPAC Name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 |
| Standard InChI Key | YLGIIVBDSLVWDR-BBIVZNJYSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C |
| SMILES | CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator